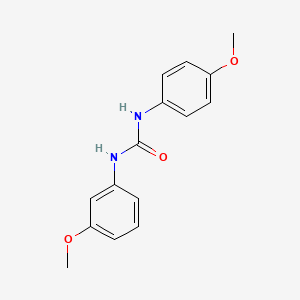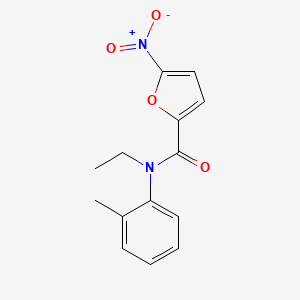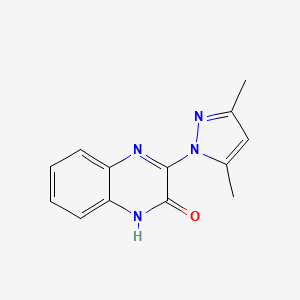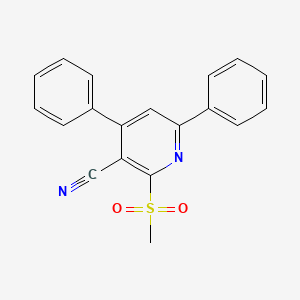
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide, commonly known as FMP, is a synthetic compound that belongs to the class of amides. It has gained significant attention in recent years due to its potential applications in scientific research. FMP is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
FMP inhibits FAAH by binding to the enzyme's active site, preventing it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. The activation of these receptors can have a range of effects, including pain relief, anti-inflammatory effects, and reduction in anxiety.
Biochemical and Physiological Effects:
FMP has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain. FMP has also been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, FMP has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMP has several advantages for lab experiments. It is a highly pure compound, synthesized through a well-established method, ensuring consistency in results. FMP has also been extensively studied, with a range of effects on the body identified. However, FMP has some limitations. It has a short half-life, meaning that its effects are short-lived, and it needs to be administered frequently. Additionally, FMP has poor solubility in water, making it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for FMP research. One area of interest is the development of FMP analogs with improved solubility and longer half-lives. Additionally, FMP has been shown to have potential applications in the treatment of addiction, and further research is needed to explore this potential. Another area of interest is the use of FMP in combination with other compounds to enhance its effects. Future research can also explore the use of FMP in treating other conditions, such as epilepsy and neurodegenerative diseases.
Conclusion:
In conclusion, FMP is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is synthesized through a well-established method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. FMP has a range of effects on the body, including analgesic, anti-inflammatory, and anxiolytic effects. While FMP has some limitations, its potential applications in scientific research make it a promising compound for future studies.
Métodos De Síntesis
The synthesis of FMP involves a multistep process that begins with the reaction of 2-fluoroacetophenone with para-methoxyphenylmagnesium bromide. The resulting intermediate is then reacted with an acid chloride to form the final product, FMP. The purity of the compound is ensured through recrystallization and chromatography techniques. The synthesis method has been optimized to obtain high yields of pure FMP, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
FMP has been extensively studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body. FMP has been used in studies related to pain management, anxiety, and inflammation, among others.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-14-9-7-13(8-10-14)18-16(19)11-6-12-4-2-3-5-15(12)17/h2-5,7-10H,6,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMMDXDHDORIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)
![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)

![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)





![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)
